1,1,4,4-Tetramethyltetramethylene peroxypivalate

描述

1,1,4,4-Tetramethyltetramethylene peroxypivalate: is an organic peroxide compound with the chemical formula C18H34O6 . It is known for its role as a radical initiator in polymerization reactions, particularly in the production of various plastics and resins . This compound is characterized by its peroxide functional group, which makes it highly reactive and useful in initiating free radical reactions.

准备方法

Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetramethyltetramethylene peroxypivalate can be synthesized through the reaction of pivalic acid with hydrogen peroxide in the presence of a catalyst. The reaction typically involves the following steps:

Esterification: Pivalic acid reacts with hydrogen peroxide to form pivaloyl peroxide.

Peroxidation: Pivaloyl peroxide undergoes further reaction to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and peroxidation processes. These processes are carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 1,1,4,4-Tetramethyltetramethylene peroxypivalate primarily undergoes radical decomposition reactions. Upon heating or exposure to light, the peroxide bond breaks, generating free radicals.

Common Reagents and Conditions:

Heat: The compound decomposes at elevated temperatures, typically around 60-80°C.

Light: Ultraviolet light can also induce the decomposition of the peroxide bond.

Major Products Formed: The decomposition of this compound results in the formation of free radicals, which can initiate polymerization reactions. The major products of these reactions are polymers and copolymers, depending on the monomers used .

科学研究应用

Chemistry: 1,1,4,4-Tetramethyltetramethylene peroxypivalate is widely used as a radical initiator in the polymerization of monomers such as styrene, acrylates, and methacrylates. It is essential in the production of various plastics and resins .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the manufacturing of coatings, adhesives, and sealants. Its ability to initiate polymerization reactions makes it valuable in producing high-performance materials .

作用机制

The mechanism of action of 1,1,4,4-Tetramethyltetramethylene peroxypivalate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets are the double bonds in the monomers, and the pathways involved include radical chain reactions .

相似化合物的比较

Benzoyl Peroxide: Another widely used radical initiator in polymerization reactions.

Di-tert-butyl Peroxide: Known for its stability and use in high-temperature polymerizations.

Cumene Hydroperoxide: Used in the production of phenol and acetone.

Uniqueness: 1,1,4,4-Tetramethyltetramethylene peroxypivalate is unique due to its specific structure, which provides a balance between reactivity and stability. This makes it particularly suitable for controlled polymerization processes, where precise control over the reaction conditions is required .

生物活性

1,1,4,4-Tetramethyltetramethylene peroxypivalate (CAS No. 13102-32-4) is an organic peroxide known for its application in polymer chemistry and as a radical initiator in various chemical reactions. This article reviews the biological activity of this compound, focusing on its toxicity, ecological impact, and potential therapeutic applications.

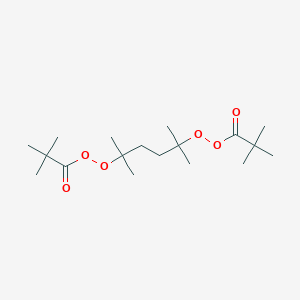

This compound is characterized by its peroxide functional group, which contributes to its reactivity. The compound's structure can be represented as follows:

- Molecular Formula : C12H22O4

- Molecular Weight : 230.30 g/mol

- Chemical Structure :

Toxicity and Ecological Impact

Research indicates that this compound exhibits significant toxicity towards aquatic organisms. A screening assessment highlighted its persistence and bioaccumulation potential in the environment. The compound was classified as having inherent toxicity to non-human organisms and was identified as a high priority for ecological risk assessment under the Canadian Environmental Protection Act (CEPA) .

| Parameter | Value |

|---|---|

| Persistence | High |

| Bioaccumulation Potential | Moderate to High |

| Toxicity to Aquatic Life | Yes |

The compound has been shown to cause serious eye irritation and skin irritation upon contact. Additionally, it is suspected of causing genetic defects based on mutagenicity studies .

The primary mechanism of action for this compound involves the generation of free radicals upon decomposition. These radicals can initiate polymerization reactions or interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to oxidative stress in cells, contributing to cytotoxic effects .

Case Study 1: Ecotoxicological Assessment

A study conducted by the Netherlands Chemical Substances Bureau evaluated the degradation and toxicity of similar organic peroxides. Results indicated that compounds like this compound are resistant to ultimate degradation but can undergo primary degradation rapidly under specific conditions . This finding underscores the need for careful handling and disposal practices for this compound in industrial settings.

Case Study 2: Polymerization Initiator

In polymer chemistry applications, this compound is used as a radical initiator for polymerization processes. Its effectiveness in initiating polymer chains has been documented in various studies where it demonstrated high efficiency in producing thermosetting plastics . However, the associated risks due to its toxicity necessitate stringent safety protocols during its use.

Therapeutic Potential

While primarily known for its industrial applications, there is emerging interest in exploring the therapeutic potential of peroxides like this compound. Preliminary studies suggest that controlled use of such compounds could enhance drug delivery systems or act as agents in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) .

属性

IUPAC Name |

[5-(2,2-dimethylpropanoylperoxy)-2,5-dimethylhexan-2-yl] 2,2-dimethylpropaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6/c1-15(2,3)13(19)21-23-17(7,8)11-12-18(9,10)24-22-14(20)16(4,5)6/h11-12H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZOWNCZAHHZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927042 | |

| Record name | 2,5-Dimethylhexane-2,5-diyl bis(2,2-dimethylpropaneperoxoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13102-32-4 | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1′-(1,1,4,4-tetramethyl-1,4-butanediyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13102-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4,4-Tetramethyltetramethylene peroxypivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013102324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylhexane-2,5-diyl bis(2,2-dimethylpropaneperoxoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,4,4-tetramethyltetramethylene peroxypivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。